molecular formula C142H152N6O15 B1169839 Solvent Orange 107 CAS No. 185766-20-5

Solvent Orange 107

Cat. No.: B1169839
CAS No.: 185766-20-5
M. Wt: 2182.7 g/mol
InChI Key: GJYORAABHDCELF-UHFFFAOYSA-N
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Description

Solvent Orange 107: is an organic dye that belongs to the class of azo dyes. It is primarily used as a colorant for various applications, including plastics, coatings, and textiles. The compound is known for its vibrant orange color and excellent thermal resistance, making it suitable for high-temperature applications .

Mechanism of Action

Target of Action

The primary targets of Solvent Orange 107 are various hard rubber plastics and polymers, such as polystyrene (PS), rigid PVC, polycarbonate (PC), ABS, HIPS, SAN, AS, PET, PBT, PMMA, and polyester fiber . These materials are used in a wide range of products, including packaging, decorations, paints, inks, and textiles .

Mode of Action

This compound interacts with its targets by adhering to the surface of these materials and imparting its color . It has good solubility, affinity, and compatibility with many organic solvents and resins, such as methanol, acetone, and ethyl acetate . This allows it to be easily mixed with the target materials during the manufacturing process.

Pharmacokinetics

The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body. Its ‘bioavailability’ is more about its ability to effectively color the target materials .

Result of Action

The result of this compound’s action is the imparting of a vibrant reddish-orange color to the target materials . It provides high clarity and brilliant colors, contributing to the aesthetic appeal of the final products .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature, light, and pH . It exhibits outstanding lightfastness, migration resistance, acid and alkali resistance, and excellent heat stability . These properties make it suitable for use in various environments and ensure the durability of the color in the final products .

Biochemical Analysis

Biochemical Properties

Solvent Orange 107 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. These interactions can lead to the formation of reactive intermediates that may affect cellular processes. Additionally, this compound can bind to proteins, altering their structure and function, which can impact biochemical pathways .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways. This can result in changes in gene expression and alterations in cellular metabolism. Furthermore, this compound can disrupt cell membrane integrity, affecting cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can inhibit or activate other enzymes. Additionally, this compound can interact with transcription factors, influencing gene expression and altering cellular functions. These molecular interactions contribute to the compound’s overall effects on cells and tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can result in oxidative stress, inflammation, and tissue damage in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized to form reactive intermediates that interact with other biomolecules. These interactions can affect metabolic flux and alter metabolite levels in cells and tissues. Additionally, this compound can influence the activity of enzymes and cofactors involved in metabolic pathways, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions can affect the localization and accumulation of this compound in specific cellular compartments. Additionally, the compound’s distribution within tissues can influence its overall biological activity and effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Solvent Orange 107 involves a multi-step synthetic process. One common method includes the following steps :

    Intermediate Formation: 3,3-Dimethyl-2-methylene indoline is reacted with dimethyl sulfate at 25°C under normal pressure for 6 hours. Sodium hydroxide solution is then added, and the mixture is stirred and allowed to separate into layers. The oil layer is dehydrated to obtain the intermediate.

    Final Reaction: The intermediate is reacted with xylene, 1-phenyl-3-methyl-5-pyrazolone, and trimethyl orthoformate at 80°C for 12 hours. The mixture is then cooled, filtered, and washed to obtain the final product.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves precise measurements and controlled reaction conditions to ensure high yield and purity. The use of vacuum filtration, methanol washing, and steam drying are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Solvent Orange 107 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Scientific Research Applications

Solvent Orange 107 has a wide range of scientific research applications, including :

    Chemistry: Used as a colorant in various chemical processes and products.

    Biology: Employed as a biological stain to differentiate specific cell structures or components in histology and cytology.

    Medicine: Utilized as a fluorescent marker or tracer in diagnostic applications.

    Industry: Commonly used in the production of plastics, coatings, inks, and textiles due to its vibrant color and thermal stability.

Comparison with Similar Compounds

    Solvent Orange 60: Another azo dye with similar applications but lower thermal stability.

    Solvent Red 207: A red azo dye used in similar industrial applications but with different color properties.

Biological Activity

Solvent Orange 107 (SO 107) is an azo dye widely utilized in various industrial applications, including plastics, inks, and textiles. Its biological activity has garnered attention due to its interactions with biological systems, particularly in terms of toxicity, cellular effects, and environmental impact. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is classified as an azo dye, characterized by its vibrant reddish-orange color. Its chemical structure consists of an azo group (-N=N-) linking two aromatic rings, which is common among azo dyes. The molecular formula is C16_{16}H12_{12}N4_{4}O2_{2}, and it has a molecular weight of 296.29 g/mol. The dye is soluble in organic solvents but has limited solubility in water.

Target Interactions

SO 107 primarily interacts with various hard rubber plastics and polymers such as polystyrene (PS), polyvinyl chloride (PVC), and polycarbonate (PC). The dye adheres to the surfaces of these materials, imparting its color through physical adsorption rather than chemical bonding.

Biochemical Interactions

The compound has been shown to interact with cytochrome P450 enzymes, which play a significant role in the metabolism of xenobiotics. These interactions can lead to the formation of reactive intermediates that may disrupt normal cellular processes. Additionally, SO 107 can bind to proteins, potentially altering their structure and function, which may impact various biochemical pathways.

Cellular Effects

Research indicates that this compound can induce oxidative stress in cells. This stress activates cellular defense mechanisms and alters gene expression related to stress responses. Furthermore, SO 107 has been observed to disrupt cell membrane integrity, affecting cell viability and function.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of SO 107 on human liver cells (HepG2). The results indicated that exposure to varying concentrations of the dye led to a dose-dependent decrease in cell viability. The mechanism was attributed to increased reactive oxygen species (ROS) production and subsequent apoptosis.

Environmental Impact

Given its widespread use, the environmental persistence of this compound raises concerns. Studies have shown that SO 107 can degrade over time into various by-products that may possess different biological activities. For instance, research on the removal of Reactive Orange 107 from aqueous solutions using chitosan functionalized magnetic nanoparticles demonstrated a high removal efficiency (96.20%), highlighting the importance of effective remediation strategies for contaminated water sources .

Comparative Analysis with Similar Compounds

CompoundColorStabilityBiological Activity
Solvent Orange 60OrangeModerateModerate toxicity
Solvent Red 207RedHighHigh toxicity
This compoundReddish-OrangeHighSignificant toxicity

Properties

CAS No.

185766-20-5

Molecular Formula

C142H152N6O15

Molecular Weight

2182.7 g/mol

IUPAC Name

2-ethyl-2-methyl-4-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]butanoic acid;2-(hydroxymethyl)-2-methyl-4-[4-methyl-3-[2-[2-methyl-3-(2-methyl-1,3-benzoxazol-6-yl)phenyl]ethenyl]phenyl]butanoic acid;2-(hydroxymethyl)-2-methyl-4-[4-methyl-3-[2-[2-methyl-3-(2-methylindazol-6-yl)phenyl]ethenyl]phenyl]butanoic acid;2-(hydroxymethyl)-2-methyl-4-[4-methyl-3-[2-(2-methyl-3-pyrazin-2-ylphenyl)ethenyl]phenyl]butanoic acid;2-(hydroxymethyl)-2-methyl-4-[4-methyl-3-[2-(2-methyl-3-pyridin-3-ylphenyl)ethenyl]phenyl]butanoic acid

InChI

InChI=1S/C30H32N2O3.C30H31NO4.C29H32O2.C27H29NO3.C26H28N2O3/c1-20-8-9-22(14-15-30(3,19-33)29(34)35)16-24(20)11-10-23-6-5-7-27(21(23)2)25-12-13-26-18-32(4)31-28(26)17-25;1-19-8-9-22(14-15-30(4,18-32)29(33)34)16-24(19)11-10-23-6-5-7-26(20(23)2)25-12-13-27-28(17-25)35-21(3)31-27;1-5-29(4,28(30)31)19-18-23-15-14-21(2)26(20-23)17-16-24-12-9-13-27(22(24)3)25-10-7-6-8-11-25;1-19-9-10-21(13-14-27(3,18-29)26(30)31)16-23(19)12-11-22-6-4-8-25(20(22)2)24-7-5-15-28-17-24;1-18-7-8-20(11-12-26(3,17-29)25(30)31)15-22(18)10-9-21-5-4-6-23(19(21)2)24-16-27-13-14-28-24/h5-13,16-18,33H,14-15,19H2,1-4H3,(H,34,35);5-13,16-17,32H,14-15,18H2,1-4H3,(H,33,34);6-17,20H,5,18-19H2,1-4H3,(H,30,31);4-12,15-17,29H,13-14,18H2,1-3H3,(H,30,31);4-10,13-16,29H,11-12,17H2,1-3H3,(H,30,31)

InChI Key

GJYORAABHDCELF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCC1=CC(=C(C=C1)C)C=CC2=C(C(=CC=C2)C3=CC=CC=C3)C)C(=O)O.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)O)C=CC2=C(C(=CC=C2)C3=CC4=C(C=C3)N=C(O4)C)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)O)C=CC2=C(C(=CC=C2)C3=CC4=NN(C=C4C=C3)C)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)O)C=CC2=C(C(=CC=C2)C3=CN=CC=C3)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)O)C=CC2=C(C(=CC=C2)C3=NC=CN=C3)C

Origin of Product

United States

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